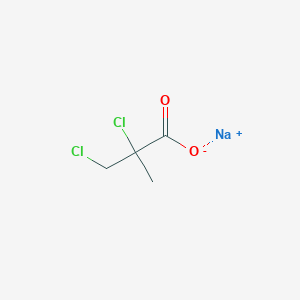
Sodium 2,3-dichloro-2-methylpropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,3-dichloro-2-methylpropionate is an organic compound with the molecular formula C4H5Cl2NaO2. It is a sodium salt derivative of 2,3-dichloro-2-methylpropionic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,3-dichloro-2-methylpropionate typically involves the neutralization of 2,3-dichloro-2-methylpropionic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is dissolved in water and then reacted with a stoichiometric amount of sodium hydroxide to form the sodium salt. The reaction can be represented as follows:
C4H6Cl2O2+NaOH→C4H5Cl2NaO2+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale neutralization reactions in reactors equipped with stirring and temperature control. The product is then purified through crystallization, filtration, and drying processes to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2,3-dichloro-2-methylpropionate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form 2,3-dichloro-2-methylpropanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of 2,3-dichloro-2-methylpropionic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols in aqueous or alcoholic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products like 2,3-dichloro-2-methylpropanol, 2,3-dichloro-2-methylpropylamine, or 2,3-dichloro-2-methylpropylthiol.
Reduction Reactions: 2,3-dichloro-2-methylpropanol.
Oxidation Reactions: 2,3-dichloro-2-methylpropionic acid.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula: C4H5Cl2NaO2
- Molecular Weight: 179.98 g/mol
- IUPAC Name: sodium;2,3-dichloro-2-methylpropanoate
- Structure: The compound features two chlorine atoms and a methyl group on the propionate backbone, which contribute to its reactivity in chemical reactions.
Organic Synthesis
Sodium 2,3-dichloro-2-methylpropionate serves as a valuable reagent in organic synthesis. It is utilized for the preparation of various derivatives and intermediates, particularly in the synthesis of more complex molecules. Its unique structure allows for specific substitution reactions, making it a versatile building block in synthetic chemistry.
Biological Research
Research has indicated that this compound interacts with biological systems, prompting investigations into its potential effects on cellular processes. Studies have explored its role as a potential therapeutic agent and its interactions with biomolecules, particularly in the context of drug development .
Agricultural Chemistry
In agricultural applications, this compound has been studied for its herbicidal properties. It is effective in controlling unwanted plant species, contributing to crop management strategies.
Production of Specialty Chemicals
The compound is utilized in the production of specialty chemicals and serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its reactivity allows for the development of tailored compounds for specific industrial needs.
Case Studies
Several studies have documented the effectiveness of this compound in different contexts:
Wirkmechanismus
The mechanism of action of Sodium 2,3-dichloro-2-methylpropionate involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, where the chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This property makes it useful in various chemical and biological applications.
Vergleich Mit ähnlichen Verbindungen
- Sodium 2,3-dichloro-2-methylpropionate
- Sodium 2,3-dichloro-2-methylbutyrate
- Sodium 2,3-dichloro-2-methylvalerate
Comparison: this compound is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of two chlorine atoms and a methyl group on the propionate backbone makes it more reactive in substitution and reduction reactions compared to its analogs with longer carbon chains.
Eigenschaften
CAS-Nummer |
1899-36-1 |
|---|---|
Molekularformel |
C4H6Cl2NaO2 |
Molekulargewicht |
179.98 g/mol |
IUPAC-Name |
sodium;2,3-dichloro-2-methylpropanoate |
InChI |
InChI=1S/C4H6Cl2O2.Na/c1-4(6,2-5)3(7)8;/h2H2,1H3,(H,7,8); |
InChI-Schlüssel |
DYKAHTIYQPZLFL-UHFFFAOYSA-N |
SMILES |
CC(CCl)(C(=O)[O-])Cl.[Na+] |
Isomerische SMILES |
CC(CCl)(C(=O)[O-])Cl.[Na+] |
Kanonische SMILES |
CC(CCl)(C(=O)O)Cl.[Na] |
Key on ui other cas no. |
1899-36-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















